molecular formula C21H18ClN5O3 B2957128 N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251629-42-1

N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No. B2957128
CAS RN: 1251629-42-1
M. Wt: 423.86
InChI Key: UHJGUYKXLOVYGT-UHFFFAOYSA-N
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Description

N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C21H18ClN5O3 and its molecular weight is 423.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis and Anticancer Activity : A study by Kumar et al. (2019) reported the synthesis of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, demonstrating inhibition activity against HCT 116 cancer cell lines. These compounds, derived from commercially available phthalic anhydride, show potential for anticancer applications through targeted molecular synthesis (Kumar et al., 2019).

  • Coordination Complexes and Antioxidant Activity : Research by Chkirate et al. (2019) focused on the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes, characterized by diverse hydrogen bonding interactions, exhibited significant antioxidant activity, highlighting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

  • Heterocyclic Compound Synthesis : A study on the synthesis of various heterocyclic compounds, such as 1H-pyrazolo[3,4-e]-s-triazolo[3,4-c]-as-triazines, by Youssef et al. (1984), provides insights into the chemical reactions and potential pharmacological applications of complex molecules similar to the one (Youssef et al., 1984).

  • Antimicrobial and Anticancer Compounds : The synthesis and evaluation of novel antipyrine-based heterocycles for their antimicrobial and anticancer activities, as discussed by Riyadh et al. (2013), suggest the potential for similar complex molecules to be developed for therapeutic purposes (Riyadh et al., 2013).

  • Drug Delivery Systems : Vigroux et al. (1995) explored N-(substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates based on ring-opened derivatives of active benzoxazolones and oxazolidinones as potential drug delivery systems. This study highlights the importance of molecular structure in the development of efficient drug delivery mechanisms (Vigroux et al., 1995).

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-13-7-8-16(15(22)11-13)24-18(28)12-27-21(29)26-10-9-23-20(19(26)25-27)30-17-6-4-3-5-14(17)2/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHJGUYKXLOVYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC=C4C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

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